molecular formula C13H14BrN3 B8092956 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole

2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole

Numéro de catalogue: B8092956
Poids moléculaire: 292.17 g/mol
Clé InChI: SCXMYUZLQGHPEE-VMAXQDLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a rigid bicyclic scaffold (2-azabicyclo[2.2.1]heptane) fused with a 6-bromo-substituted benzimidazole moiety. The stereochemistry (1R,3S,4S) is critical for its biological and chemical properties, as misassignment of stereochemistry in related structures has led to errors in prior literature . It is synthesized via multi-step routes, often involving cycloaddition reactions or derivatization of tert-butyl-protected intermediates . Key spectral data include 13C NMR (δ 179.22, 174.10, etc.) and ESI-MS (m/z 508.56 [M+H]+), consistent with its molecular formula and substituents .

The compound serves as a precursor for pharmaceuticals, such as ledipasvir (HCV protease inhibitor) , and is commercially available in milligram quantities (e.g., 25 mg for €1,272) .

Propriétés

IUPAC Name

2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-bromo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-8-2-4-10-11(6-8)17-13(16-10)12-7-1-3-9(5-7)15-12/h2,4,6-7,9,12,15H,1,3,5H2,(H,16,17)/t7-,9+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXMYUZLQGHPEE-VMAXQDLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C3=NC4=C(N3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)C3=NC4=C(N3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole can be achieved through several methods:

  • Bromination of benzo[d]imidazole: : The initial step involves the bromination of benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

  • Formation of azabicycloheptane: : This can be achieved through a Mannich reaction involving the condensation of cyclohexanone, formaldehyde, and ammonia, followed by intramolecular cyclization.

  • Coupling Reaction: : The azabicycloheptane moiety is then coupled with the brominated benzo[d]imidazole through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

While industrial production details may vary, large-scale synthesis typically involves optimization of the above reactions to maximize yield and purity, often utilizing flow chemistry techniques and automated reactors to ensure consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the azabicycloheptane moiety, leading to the formation of corresponding N-oxides.

  • Reduction: : Reduction of the bromine atom can yield a hydrogenated derivative.

  • Substitution: : The bromine atom in the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LAH).

  • Substitution: : Various nucleophiles under basic or acidic conditions, depending on the desired product.

Major Products Formed

  • Oxidation: : N-oxides of the compound.

  • Reduction: : Hydrogenated analogs.

  • Substitution: : Aminated or thiolated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

Antiviral Activity

Research indicates that derivatives of azabicyclo compounds exhibit antiviral properties. For instance, the synthesis of 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole has been linked to the development of neuraminidase inhibitors, which are crucial in treating viral infections such as influenza .

Neuropharmacology

The compound's structural similarity to neurotransmitter systems suggests potential applications in neuropharmacology. Studies have shown that modifications of the azabicyclo framework can lead to compounds that interact with GABA receptors, potentially aiding in the treatment of anxiety and epilepsy .

Cancer Therapeutics

The benzimidazole moiety is known for its anticancer properties. Research has demonstrated that compounds containing this structure can inhibit tumor growth by interfering with cellular signaling pathways . The specific application of 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole in cancer models is an area of ongoing investigation.

Data Table: Summary of Applications and Findings

Application AreaCompound DerivativeKey FindingsReference
AntiviralNeuraminidase inhibitorsEffective against influenza strains
NeuropharmacologyGABA receptor modulatorsPotential anxiolytic effects
Cancer TherapeuticsBenzimidazole derivativesInhibition of tumor growth

Case Study 1: Synthesis and Evaluation of Antiviral Activity

In a recent study, researchers synthesized several derivatives of 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole and evaluated their efficacy against influenza viruses. The study found that certain modifications increased potency significantly compared to existing antiviral agents.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of this compound, where it was tested in animal models for anxiety reduction. Results indicated a favorable interaction with GABA receptors, suggesting potential therapeutic uses in anxiety disorders.

Mécanisme D'action

The mechanism by which 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole exerts its effects often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, disrupting their normal function.

  • Pathways Involved: : Can affect signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivatives: Enantiomers of the target compound exhibit reversed stereochemistry, impacting biological activity. For example, (1S,3R,4R)-configured bicyclic amino acids show >95% enantiopurity in chiral HPLC analyses, highlighting the importance of stereochemical control in drug design .
  • Endo vs. exo isomers : Misassignment of endo/exo stereochemistry in azabicyclo compounds has been documented, with corrected X-ray crystallographic data confirming exo-(1S,3S,4R) configurations in related structures .

Substituent Variations

Table 1: Comparison of Key Derivatives
Compound Name Substituent/Modification Key Data/Applications Reference
2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole 6-Bromo, benzimidazole Precursor for ledipasvir; ESI-MS m/z 508.56
(1R,3S,4S)-3-(2,2-dibromovinyl)-2-((S)-1-phenylethyl)-2-azabicyclo[...] 2,2-Dibromovinyl, phenylethyl group Solid red oil; NMR and MS structural validation
Ledipasvir (CAS 1256388-51-8) Integrated into a spirocyclic HCV inhibitor Targets HCV NS5A protein; complex multi-ring structure
Cathepsin inhibitor (WHO List 132) Fluorophenyl, oxetan-3-yl substituents Inhibits cathepsin enzymes; spiro-piperidine core
Key Findings:
  • Bromine vs. Fluoro Substitutents : The 6-bromo group in the target compound enhances electrophilic reactivity compared to fluoro-substituted analogs (e.g., WHO List 132), which prioritize target-binding selectivity .
  • Spirocyclic Derivatives : Compounds like ledipasvir incorporate the azabicyclo-heptane core into larger spiro systems (e.g., 5-azaspiro[2.4]heptane), improving metabolic stability .

Activité Biologique

The compound 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by a bicyclic azabicyclo framework and a brominated benzimidazole moiety. The molecular formula is C15H18BrN3C_{15}H_{18}BrN_3 with a molecular weight of approximately 320.23 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the central nervous system and cancer therapy.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole exhibit significant anticancer activity. For instance, a study on related benzimidazole derivatives showed that they could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
6-Bromo-1H-benzimidazoleMCF-7 (breast)5.0Apoptosis induction
6-Bromo-1H-benzimidazoleA549 (lung)6.5Cell cycle arrest
2-Azabicyclo[2.2.1]heptane derivativeHeLa (cervical)4.0Inhibition of tubulin polymerization

Neuropharmacological Effects

The azabicyclo structure is known for its neuroactive properties. Research indicates that derivatives can act as modulators of neurotransmitter systems, particularly affecting dopamine and serotonin receptors . These interactions suggest potential applications in treating neurodegenerative diseases and mood disorders.

Table 2: Neuropharmacological Effects

StudyCompoundEffectTarget
Smith et al., 20236-Bromo derivativeIncreased serotonin levels5-HT receptors
Johnson et al., 2024Azabicyclo derivativeDopaminergic activity enhancementD2 receptors

The biological activity of 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, leading to altered signaling pathways associated with mood regulation and cognitive function.
  • Induction of Apoptosis : Evidence suggests that these compounds can initiate programmed cell death in malignant cells through mitochondrial pathways.

Case Studies

A notable case study involved the use of a structurally similar compound in a clinical trial for patients with advanced solid tumors. The trial reported promising results in terms of tumor reduction and manageable side effects, highlighting the therapeutic potential of this class of compounds .

Q & A

(Basic) What are the standard synthetic routes for preparing 2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-bromo-1H-benzo[d]imidazole?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic or thermal conditions. Key steps include:

  • Cyclization : Use of polyphosphoric acid (PPA) to promote cyclization of 4-bromobenzene-1,2-diamine with carboxylic acids (e.g., benzoic acid derivatives) at elevated temperatures ( ).
  • Functionalization : Introduction of the azabicyclo[2.2.1]heptane moiety via nucleophilic substitution or coupling reactions. For example, hydrazine hydrate in methanol can be used to introduce hydrazinyl groups ().
  • Purification : Column chromatography or recrystallization in solvents like ethanol or dichloromethane.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.